8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one
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Overview
Description
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of imidazotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,6-dipropyl-2,4-diamino-5-methylpyrimidine with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazotriazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazotriazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazotriazine derivatives.
Substitution: Formation of N-alkylated imidazotriazine derivatives.
Scientific Research Applications
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic properties.
Biology: Studies focus on its interaction with biological macromolecules and its potential as a biochemical probe.
Industry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways. For example, it can inhibit the activity of nitric oxide synthase, leading to reduced production of nitric oxide, a key mediator of inflammation . Additionally, it can interact with nuclear factor kappa B (NF-κB) pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
- N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Uniqueness
8-Methyl-1,6-dipropylimidazo[1,5-d][1,2,4]triazin-4(3H)-one stands out due to its unique imidazotriazine ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
84227-39-4 |
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Molecular Formula |
C12H18N4O |
Molecular Weight |
234.30 g/mol |
IUPAC Name |
8-methyl-1,6-dipropyl-3H-imidazo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C12H18N4O/c1-4-6-9-11-8(3)13-10(7-5-2)16(11)12(17)15-14-9/h4-7H2,1-3H3,(H,15,17) |
InChI Key |
GYRNWWWCIUGQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=O)N2C1=C(N=C2CCC)C |
Origin of Product |
United States |
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